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molecular formula C2H5NS<br>CH3CSNH2<br>C2H5NS B046855 Thioacetamide CAS No. 62-55-5

Thioacetamide

Cat. No. B046855
M. Wt: 75.14 g/mol
InChI Key: YUKQRDCYNOVPGJ-UHFFFAOYSA-N
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Patent
US07745456B2

Procedure details

Adapting the general method of Taylor, a mixture of 2-cyanopyridine (7.28 g, 7.0 mmol) and thioacetamide (10.52 g, 14.0 mmol) was treated with 60 ml of HCl-saturated DMF, and the solution was stirred vigorously in an open flask on an oil bath set initially at 80° C. (the temperature gradually rising to 95° C. over the coarse of the reaction). Taylor, E. C. et al., J. Am. Chem. Soc. 1960, 82, 2656-2657. After 80 minutes (TLC monitoring), the resulting orange suspension was cooled, neutralized with con. NaOH/ice, and extracted with EtOAc. The extract was washed with water (3×) and then concentrated to a light brown solid which was triturated with warm water and collected. The dried product was passed over a silica gel column eluting with EtOAc:hexanes (2:1) to give, after removal of most of the solvent and dilution with hexanes, a yellow crystalline solid (6.36 g, 66%), mp 136-137° C.; lit mp 137° C.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
10.52 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].C(N)(=[S:11])C>Cl>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1](=[S:11])[NH2:2]

Inputs

Step One
Name
Quantity
7.28 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1
Name
Quantity
10.52 g
Type
reactant
Smiles
C(C)(=S)N
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred vigorously in an open flask on an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
set initially at 80° C.
CUSTOM
Type
CUSTOM
Details
gradually rising to 95° C.
CUSTOM
Type
CUSTOM
Details
coarse of the reaction)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting orange suspension was cooled
EXTRACTION
Type
EXTRACTION
Details
NaOH/ice, and extracted with EtOAc
WASH
Type
WASH
Details
The extract was washed with water (3×)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a light brown solid which
CUSTOM
Type
CUSTOM
Details
was triturated with warm water
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
eluting with EtOAc:hexanes (2:1)
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after removal of most of the solvent and dilution with hexanes

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
Smiles
N1=C(C=CC=C1)C(N)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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